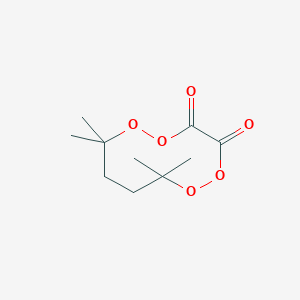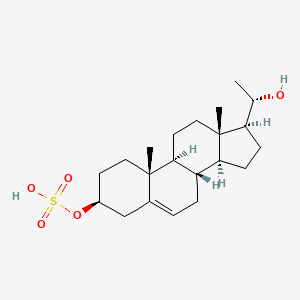
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzimidazole and quinazoline moieties, with two methyl groups attached at the 8th and 9th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazoquinazolines typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with quinazoline derivatives. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazoquinazolines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzimidazoquinazolines involves their interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some benzimidazoquinazolines have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with a single benzimidazole ring.
Quinazoline: A compound with a quinazoline ring system.
Benzimidazoquinazoline: Compounds with different substituents or modifications on the benzimidazoquinazoline core.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability, solubility, or interaction with molecular targets compared to other similar compounds.
Propriétés
Numéro CAS |
32700-93-9 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
8,9-dimethyl-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C16H13N3O/c1-9-7-13-14(8-10(9)2)19-15(20)11-5-3-4-6-12(11)17-16(19)18-13/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
WRHSWQOQEQPFCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N3C(=O)C4=CC=CC=C4N=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


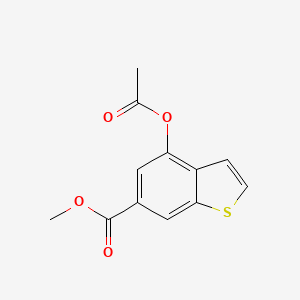
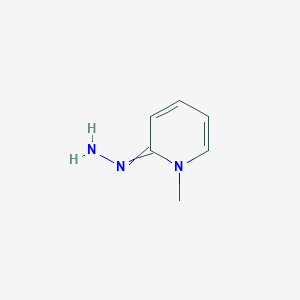


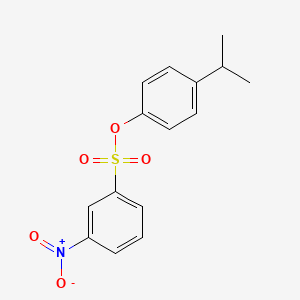

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)
